Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Catalog No.
S706293
CAS No.
5395-36-8
M.F
C14H16N2O3
M. Wt
260.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropy...

CAS Number

5395-36-8

Product Name

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

IUPAC Name

ethyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

InChI

InChI=1S/C14H16N2O3/c1-3-19-13(17)11-9(2)15-14(18)16-12(11)10-7-5-4-6-8-10/h4-8,12H,3H2,1-2H3,(H2,15,16,18)

InChI Key

URMNHHAUVFEMIG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)C

Synonyms

Ethyl 2-hydroxy-6-methyl-4-phenyl-3,4-dihydropyrimidine-5-carboxylate; 5-(Ethoxycarbonyl)-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one; 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one; NSC 14857; NSC 24338; NSC 2780; NSC 5975

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)C

Potential Biological Activity:

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate belongs to a class of compounds known as 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acid esters. Research suggests that these esters exhibit a broad spectrum of biological activities, including:

  • Antibacterial properties Source: National Institutes of Health, [PubChem, Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: ]
  • Antiviral properties Source: National Institutes of Health, [PubChem, Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: ]
  • Anticancer properties Source: National Institutes of Health, [PubChem, Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: ]

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a chemical compound with the molecular formula C14H16N2O3C_{14}H_{16}N_{2}O_{3} and a molecular weight of approximately 260.29 g/mol. It is classified as a tetrahydropyrimidine derivative, characterized by its unique structure that includes a phenyl group and an ethyl ester functionality. The compound appears as a white crystalline powder, with a melting point ranging from 206°C to 210°C, and is noted for its high purity of at least 98% .

Typical of pyrimidine derivatives. These include:

  • Condensation Reactions: It can undergo condensation with amines or other nucleophiles to form more complex structures.
  • Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
  • Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits notable biological activities. It has been studied for its potential antibacterial and antitubercular properties, making it a candidate for further pharmacological exploration . The presence of the phenyl group may enhance its interaction with biological targets, contributing to its efficacy.

The synthesis of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. Common methods include:

  • Cyclocondensation: This method often employs urea or thiourea derivatives in the presence of an aldehyde and a suitable catalyst.
  • Refluxing Techniques: The reaction mixture is usually refluxed to facilitate the formation of the tetrahydropyrimidine ring.
  • Esterification: The final step often involves esterification of the carboxylic acid with ethanol to yield the ethyl ester form.

These methods are essential for producing this compound in laboratory settings.

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate finds applications in various fields:

  • Pharmaceutical Development: Due to its antibacterial and antitubercular properties, it is being investigated for potential therapeutic uses.
  • Chemical Research: It serves as an intermediate in the synthesis of more complex organic compounds.

Its unique structure allows it to act as a scaffold for drug development.

Studies on ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate have shown that it interacts with various biological targets. Its potential interactions include:

  • Enzyme Inhibition: Preliminary studies suggest that it may inhibit certain enzymes involved in bacterial metabolism.
  • Receptor Binding: The compound may exhibit affinity towards specific receptors relevant to antimicrobial activity.

These interaction studies are crucial for understanding its mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Methyl 6-methyl-2-oxo-4-phenyl-tetrahydropyrimidineC13H14N2O3C_{13}H_{14}N_{2}O_{3}Lacks ethyl ester; lower molecular weight
Ethyl 6-methylpyrimidineC9H10N2C_{9}H_{10}N_{2}Simpler structure; fewer functional groups
Benzyl 6-methylpyrimidineC15H16N2C_{15}H_{16}N_{2}Contains benzyl instead of phenyl; altered reactivity

Uniqueness

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate stands out due to its specific combination of functional groups and structural complexity. Its potential biological activities further distinguish it from similar compounds.

Biginelli Reaction Mechanism and Optimization

The Biginelli reaction, first reported in 1891, remains the cornerstone for synthesizing dihydropyrimidinones (DHPMs) like ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. The mechanism involves a three-component condensation of ethyl acetoacetate, benzaldehyde, and urea under acidic conditions. Early studies by Sweet (1973) proposed an aldol condensation pathway, where the rate-limiting step involves carbenium ion formation via aldehyde and β-ketoester interaction. However, Kappe's revised mechanism (1997) introduced a nucleophilic addition sequence:

  • Urea attacks the aldehyde to form an imine intermediate
  • β-ketoester addition generates an open-chain intermediate
  • Cyclodehydration yields the DHPM core.

Optimization studies reveal that Brønsted acids (e.g., HCl) typically provide 20–50% yields, while Lewis acids like ZnCl₂ enhance yields to 70–85% by stabilizing intermediates. For example, Zn(CH₃SO₃)₂·4H₂O achieves 85% yield for aliphatic aldehydes through N-acyliminium ion stabilization. Microwave irradiation further reduces reaction times from hours to minutes; a solvent-free protocol using 1-butyl-3-methylimidazolium tetrafluoroborate and Mg(ClO₄)₂ delivers 92% yield in 15 minutes.

Catalytic Systems in Synthesis

Nanocatalysts

MCM-41 Functionalized Systems: Sulfamic acid pyromellitic diamide-functionalized MCM-41 (MCM-41-APS-PMDA-NHSO₃H) exhibits exceptional performance due to its high surface area (>1,000 m²/g) and acid density. Under solvent-free conditions, this catalyst achieves 94% yield in 40 minutes, with <5% activity loss after five cycles.

Ferrite-Nb₂O₅ Nanocomposites: Nb₂O₅-supported magnetite nanoparticles enable magnetic recovery and reuse, achieving 88% yield for ethyl 6-methyl-2-oxo-4-phenyl derivatives. Comparative studies show Nb₂O₅ outperforms TiO₂ and ZrO₂ analogs by 15–20% due to enhanced Lewis acidity.

Sulfamic Acid-Functionalized Silica: Silica-bonded N-propyl sulfamic acid (SBNPSA) catalyzes Biginelli condensations in ethanol, yielding 89% product. The catalyst's robustness stems from SiO₂'s thermal stability and sulfonic acid groups' Brønsted acidity.

Solvent-Free and Microwave-Assisted Protocols

Solvent-free methods minimize waste and energy consumption. ZnCl₂-catalyzed reactions at 80°C produce DHPMs in 85% yield within 2 hours. Microwave-assisted protocols using ionic liquids (e.g., [BMIM]BF₄) accelerate reactions to 5–10 minutes with 90–95% yields, as localized superheating enhances molecular collisions.

Comparative Analysis of Synthetic Routes

Classical vs. Modern Methods

ParameterClassical (HCl)ZnCl₂-CatalyzedMicrowave + Ionic Liquid
Yield (%)20–5070–8590–95
Reaction Time6–24 h2–4 h5–15 min
Catalyst ReusabilityNone3–5 cycles5–7 cycles
Energy EfficiencyLowModerateHigh

Classical methods suffer from low yields and long durations, whereas ZnCl₂ and microwave systems improve efficiency metrics significantly. Click chemistry integrations, such as Cu(I)-catalyzed azide-alkyne cycloadditions, enable functionalization of the C6 position, expanding pharmacological utility.

Efficiency Metrics

  • Yield Optimization: Gluconic acid aqueous solution (GAAS) achieves 90% yield at 60°C via hydrogen-bonding activation.
  • Reusability: MCM-41-APS-PMDA-NHSO₃H retains 95% activity after five cycles, surpassing homogeneous catalysts.
  • Scalability: Ferrite-Nb₂O₅ systems enable gram-scale synthesis with <2% yield drop, critical for industrial applications.

Density Functional Theory (DFT) Investigations

Molecular Geometry Optimization and Electronic Structure

The molecular geometry of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate was optimized using the B3LYP hybrid functional with a 6-311G(d,p) basis set [1] [2]. The tetrahydropyrimidine ring adopts a distorted boat conformation, with the phenyl substituent at position 4 and the ethoxycarbonyl group at position 5 forming a planar conjugated system [2]. Key bond lengths include:

  • C=O (carbonyl): 1.22 Å (double-bond character)
  • C–N (pyrimidine ring): 1.33–1.47 Å (resonance-stabilized partial double bonds) [1]
  • C–C (aromatic phenyl): 1.39–1.41 Å (delocalized π-system) [2]

The ethyl group at position 5 exhibits minor deviations (0.02–0.06 Å) from the plane, while the methyl group at position 6 remains tetrahedral [1]. Natural bond orbital (NBO) analysis confirms hyperconjugative interactions between the lone pairs of oxygen and antibonding orbitals of adjacent C–N bonds, stabilizing the structure [1].

Table 1: Optimized Geometrical Parameters

ParameterValue (Å/°)Source
C=O bond length1.22 [1]
C–N (ring) bond length1.33–1.47 [1] [2]
C4–C5 bond angle119.5° [2]

Frontier Molecular Orbital (FMO) Analysis

Time-dependent DFT (TD-DFT) calculations at the B3LYP/6-311G(d,p) level revealed a HOMO-LUMO energy gap of 4.32 eV, indicating moderate reactivity [1]. The HOMO is localized on the phenyl ring and carbonyl groups, while the LUMO resides on the ethoxycarbonyl moiety [1] [3]. This electron distribution suggests nucleophilic attacks preferentially occur at the carbonyl oxygen, while electrophilic interactions target the phenyl ring [3].

Table 2: FMO Energy Values

OrbitalEnergy (eV)Localization
HOMO-6.58Phenyl ring, carbonyl
LUMO-2.26Ethoxycarbonyl

Molecular Docking and Dynamics Simulations

Binding Affinity Studies with Target Proteins

Molecular docking against dihydrofolate reductase (DHFR) using AutoDock Vina yielded binding energies of -8.2 to -9.5 kcal/mol, comparable to methotrexate (-10.1 kcal/mol) [4] [5]. The compound forms:

  • Hydrogen bonds: With Asp27 and Ser49 (bond lengths: 1.85–2.10 Å) [4]
  • Van der Waals interactions: With Phe31 and Leu54 [4]
  • π-alkyl interactions: Between the phenyl ring and Val115 [5]

Table 3: Docking Scores for DHFR Inhibition

CompoundBinding Energy (kcal/mol)
Target molecule-9.1
Methotrexate (control)-10.1

No studies have reported docking results for Bcr-Abl or Fascin, highlighting a gap in current research.

Molecular Mechanics-Poisson-Boltzmann Surface Area (MM-PBSA) Energy Calculations

MM-PBSA studies for this compound remain unreported. However, analogous tetrahydropyrimidines exhibit ΔG binding values of -42.6 ± 3.1 kJ/mol, suggesting strong thermodynamic favorability [4].

Structure-Activity Relationship (SAR) Modeling

Quantum Chemical Descriptors

Key descriptors derived from DFT calculations include:

  • Dipole moment: 4.12 Debye (enhanced solubility)
  • Molecular electrostatic potential (MEP): Negative regions near carbonyl oxygen (-0.32 e)
  • Global hardness (η): 2.16 eV (moderate chemical stability) [1] [4]

Table 4: Quantum Descriptors and Bioactivity Correlation

DescriptorValueBioactivity Trend
HOMO-LUMO gap4.32 eVInverse correlation
LogP2.45Positive

QSAR Predictions for Biological Activity

Quantitative SAR models using partial least squares (PLS) regression correlate lower HOMO-LUMO gaps (R² = 0.83) and higher LogP values (R² = 0.76) with enhanced antibacterial activity [4]. The compound’s predicted IC₅₀ against E. coli (12.3 µM) aligns with experimental MIC values (16 µg/mL) [5].

The most promising results were observed with tetrahydropyrimidine derivatives 12 and 15, which showed exceptional cytotoxic activity with GI50 values of 37 and 35 nM respectively, comparable to the reference drug erlotinib (33 nM) [1]. These compounds demonstrated superior selectivity for cancer cells while maintaining relatively low toxicity against normal cell lines [1].

Compound S06, a 4H-chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivative, showed significant cytotoxic activity against Jurkat cells with an IC50 value of 152.64 μg/mL and against K562 cells with an IC50 value of 110.25 μg/mL [8]. The safety index (SI) of 0.73 for S06 indicated a favorable therapeutic window when compared to normal human foreskin fibroblast cells [8].

Recent studies have identified compounds 8h and 8i as highly effective anticancer agents with IC50 values ranging from 3.94 to 15.78 μM against multiple cancer cell lines including HCT-116 (colorectal), PC-3 (prostate), and MCF-7 (breast cancer) [5]. These compounds demonstrated favorable selectivity towards cancer cells compared to normal cell lines, indicating their potential as lead compounds for further development [5].
The 4T1 cell line, which represents a highly aggressive breast cancer model, has been extensively used to evaluate the anticancer potential of tetrahydropyrimidine derivatives. This cell line is particularly valuable as it closely mimics stage IV human breast cancer and provides insights into the compounds' efficacy against highly metastatic cancer cells [9]. Studies have shown that tetrahydropyrimidine derivatives can effectively inhibit 4T1 cell proliferation and reduce tumor growth in preclinical models [10].

Dihydropyrimidine derivatives have shown remarkable cytotoxic activity against various cancer cell lines with compound DHPM8 exhibiting IC50 values of 0.92±0.09 μM against MCF-7 cells and 1.97±0.08 μM against UACC-62 cells [4]. The structure-activity relationship studies have revealed that compounds bearing electron-withdrawing groups and specific substitution patterns show enhanced cytotoxic activity [4].

Antitubercular and Antimicrobial Activity

The antimicrobial properties of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate encompass both antitubercular and broad-spectrum antimicrobial activities. These compounds have shown significant potential in combating drug-resistant bacterial strains and mycobacterial infections through various mechanisms including enzyme inhibition and direct antimicrobial effects [11] [12] [13].

The tetrahydropyrimidine scaffold has been recognized as a privileged structure in antimicrobial drug design due to its ability to interact with multiple bacterial targets while maintaining selectivity for prokaryotic cells over mammalian cells [11] [14]. This selectivity is particularly important for developing safe and effective antimicrobial agents with minimal side effects [15] [11].

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase inhibition represents a well-established mechanism for antimicrobial activity, and tetrahydropyrimidine derivatives have shown exceptional potency as DHFR inhibitors. DHFR is essential for bacterial survival as it catalyzes the reduction of dihydrofolate to tetrahydrofolate, which is crucial for purine synthesis and DNA replication [15] [11].

Pyrimidine-clubbed benzimidazole derivatives containing the tetrahydropyrimidine scaffold have demonstrated potent DHFR inhibitory activity with IC50 values as low as 0.05 μM against bacterial DHFR [11] [14]. The structure-activity relationship studies have revealed that compounds with 2,4-diamino substitution in the pyrimidine ring show superior DHFR inhibitory activity [11] [16].

The mechanism of DHFR inhibition involves competitive binding to the enzyme's active site, preventing the conversion of dihydrofolate to tetrahydrofolate. This results in depletion of available tetrahydrofolate cofactors, blocking the formation of thymidylate, purines, and amino acids such as methionine and glycine [15]. The lack of thymidylate disrupts DNA synthesis, leading to bacterial cell death [15].

Molecular docking studies have provided insights into the binding mode of tetrahydropyrimidine derivatives with bacterial DHFR. The compounds form stable complexes with the enzyme through hydrogen bonding and hydrophobic interactions, with binding affinities significantly higher than those observed with mammalian DHFR [11] [14]. This selectivity is crucial for developing safe antimicrobial agents with minimal toxicity to human cells [11].

Studies have shown that tetrahydropyrimidine-benzimidazole hybrids compounds 29 and 33 exhibited excellent antibacterial activity against both Gram-positive bacteria (Staphylococcus aureus and Staphylococcus pyogenes) and Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) [11] [14]. These compounds showed potency either higher than chloramphenicol or equivalent to ciprofloxacin, indicating their potential as lead compounds for antimicrobial drug development [11] [14].

Antibacterial and Antifungal Efficacy

The antibacterial and antifungal activities of tetrahydropyrimidine derivatives have been extensively documented against a wide range of pathogenic microorganisms. These compounds exhibit broad-spectrum antimicrobial activity through multiple mechanisms including cell wall disruption, protein synthesis inhibition, and interference with cellular metabolism [13] [17] [18].

Comprehensive antimicrobial screening has revealed that tetrahydropyrimidine derivatives show significant activity against both Gram-positive and Gram-negative bacteria. Compounds 4a, 4e, 4g, 4h, 4i, and 4l demonstrated inspirational antibacterial and antifungal activity compared to reference standards [18]. The compounds showed particular efficacy against Staphylococcus aureus (ATCC 6538), Staphylococcus epidermidis (ATCC 12228), Bacillus cereus (ATCC 14579), Escherichia coli (ATCC 25922), Klebsiella pneumoniae (ATCC 13883), and Pseudomonas aeruginosa (PAO1) [13] [18].

The antifungal activity of tetrahydropyrimidine derivatives has been evaluated against various fungal strains including Aspergillus niger, Rhizopus oligosporus, Mucor miehei, and other clinically relevant fungi [18] [19]. Compounds 4a, 4e, 4g, 4i, and 4l were identified as the most potent antimicrobial agents with significant activity against both bacterial and fungal strains [18].

Structure-activity relationship studies have revealed that the presence of electron-withdrawing groups and specific substitution patterns on the phenyl ring significantly enhance antimicrobial activity [13] [17]. The compounds with meta-bromophenyl groups showed particularly high antimicrobial activity, suggesting that halogen substitution plays a crucial role in enhancing biological activity [13].

The mechanism of antimicrobial action involves multiple pathways including disruption of bacterial cell wall synthesis, inhibition of protein synthesis, and interference with nucleic acid metabolism [13] [17]. The compounds' ability to target multiple cellular processes simultaneously makes them particularly effective against drug-resistant bacterial strains [11] [13].

Tetrahydropyrimidine derivatives have also shown promise as antitubercular agents through inhibition of mycobacterium tuberculosis thymidine monophosphate kinase (TMPKmt). Compounds 5c and 5e demonstrated comparable inhibition activity to the natural substrate deoxythymidine monophosphate (dTMP), indicating their potential as anti-TB therapeutic agents [12].

Anti-Inflammatory and Metabolic Modulation

The anti-inflammatory properties of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate and related compounds have been extensively studied through various preclinical models. These compounds demonstrate significant anti-inflammatory activity through multiple mechanisms including prostaglandin inhibition, cytokine suppression, and modulation of inflammatory signaling pathways [20] [21] [22].

Tetrahydropyrimidine derivatives exhibit anti-inflammatory effects by inhibiting vital inflammatory mediators such as prostaglandin E2 (PGE2), nitric oxide (NO), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), chemokines, and cytokines [20] [21]. The compounds' ability to modulate multiple inflammatory pathways simultaneously makes them particularly attractive for treating chronic inflammatory conditions [20].

Edema Reduction in Preclinical Models

Comprehensive evaluation of anti-inflammatory activity has been conducted using the carrageenan-induced rat paw edema model, which is a well-established method for assessing anti-inflammatory potential. Tetrahydropyrimidine derivatives have demonstrated remarkable efficacy in reducing inflammatory edema through various mechanisms [20] [21] [22].

Pyrido[2,3-d]pyrimidine derivative 25, bearing a trimethoxyphenyl group, showed exceptional anti-inflammatory activity with 74% edema inhibition over 1 hour when evaluated using the carrageenan-induced rat paw edema model [20]. This compound demonstrated superior activity compared to standard anti-inflammatory drugs, indicating its potential as a lead compound for anti-inflammatory drug development [20].

Structure-activity relationship analysis revealed that pyrimidine derivatives carrying electron-releasing groups exhibited better edema inhibitory effects than compounds with electron-withdrawing groups [20]. Among the synthesized derivatives, compounds 25, 27, and 29 showed superior inhibitory effects against cyclooxygenase-2 (COX-2) enzyme with IC50 values of 0.89, 0.62, and 0.25 μM respectively, compared to the standard drug celecoxib (IC50 = 1.11 μM) [20].

Pyrazolopyrimidine derivatives have shown particularly promising anti-inflammatory activity with compound 57g demonstrating 92.1±15.6% inhibition of carrageenan-induced rat paw edema at a concentration of 25 mg/kg, which was superior to both the parent compound and standard drug indomethacin [20]. The mechanism of action involves suppression of granulocyte superoxide generation and myeloperoxidase discharge, indicating multifaceted anti-inflammatory effects [20].

Several pyrazolo[3,4-d]pyrimidine analogs have been identified as potent anti-inflammatory agents with superior activity compared to the reference drug diclofenac [20]. Compounds 60, 61, 62, and 63 showed better anti-inflammatory effects and stronger COX-2 inhibitory activity, with significant prostaglandin E2 suppression at 2.5 and 5 mg/kg oral doses [20].

The anti-inflammatory mechanism of tetrahydropyrimidine derivatives involves inhibition of key inflammatory enzymes and mediators. The compounds effectively suppress the biosynthesis of prostaglandin E2 through selective COX-2 inhibition while sparing COX-1 activity, which is crucial for maintaining gastric protection [20] [21]. This selectivity profile makes them attractive alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) with potentially fewer gastrointestinal side effects [20].

Anticonvulsant and Anti-Hyperglycemic Effects

The anticonvulsant properties of tetrahydropyrimidine derivatives have been investigated through various seizure models, revealing significant neuroprotective effects. While the specific anticonvulsant activity of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has not been extensively studied, related pyrimidine scaffolds have shown promising anticonvulsant activity [23].

Thiadiazole-containing tetrahydropyrimidine derivatives have demonstrated anticonvulsant activity through multiple mechanisms including gamma-aminobutyric acid (GABA) pathway enhancement and voltage-gated ion channel modulation [23]. The compound 5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol showed 66.67% protection at 100 mg/kg in the maximal electroshock seizure test and 80% protection at 100 mg/kg in the pentylenetetrazole test [23].

The anti-hyperglycemic effects of tetrahydropyrimidine derivatives represent a significant area of therapeutic potential. Pyrimidine derivatives have emerged as promising antidiabetic agents targeting multiple pathways involved in glucose metabolism including dipeptidyl peptidase-4 (DPP-4) inhibition, α-glucosidase modulation, peroxisome proliferator-activated receptor gamma (PPAR-γ) agonism, and glucagon-like peptide-1 (GLP-1) receptor activation [19] [24] [25].

Comprehensive in vivo studies have demonstrated that pyrimidine derivatives can significantly reduce fasting blood glucose levels and improve insulin sensitivity in diabetic animal models. Compound 5, a pyrimidine derivative, showed promising antidiabetic activity with significant reduction in total serum glucose concentration and cholesterol levels when compared to the reference drug glimperide [19] [26].

The mechanism of anti-hyperglycemic action involves multiple pathways including enhancement of insulin signaling through the phosphoinositide 3-kinase (PI3K)/Akt pathway, increased glucose transporter 4 (GLUT-4) expression, and improved insulin sensitivity [27]. Tetramethylpyrazine, a pyrimidine-related compound, demonstrated significant anti-hyperglycemic effects through activation of the PI3K/Akt/GLUT-4 signaling pathway in high-fat diet-streptozotocin-induced diabetic rats [27].

Tetrahydropyridine-based glycomimetic azasugars have shown exceptional α-glucosidase inhibitory activity with IC50 values ranging from 2.12 to 75.11 μM compared to the standard drug acarbose [28]. Compound F6 with an IC50 value of 2.12 μM was identified as the most active compound in the series, demonstrating superior activity compared to existing antidiabetic agents [28].

The anti-hyperglycemic effects of pyrimidine derivatives also involve modulation of G-protein-coupled receptor 119 (GPR119), which plays a crucial role in glucose homeostasis by enhancing pancreatic beta-cell function [25]. Molecular docking studies have identified pyrimidine derivatives as potent GPR119 agonists with docking scores ranging from -8.721 to -11.696, indicating strong binding affinity to the receptor [25].

Histopathological studies have confirmed that pyrimidine derivatives provide significant hepatoprotective effects while maintaining antidiabetic activity, suggesting their potential as safe and effective antidiabetic agents [19] [26]. The compounds' ability to target multiple pathways involved in glucose metabolism makes them particularly attractive for treating type 2 diabetes mellitus [19] [24].

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5395-36-8

Dates

Last modified: 09-14-2023

Explore Compound Types